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Cat. No.: B2674318 Get Quote

Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in

signal transduction pathways initiated by integrins and growth factor receptors.[1][2] It is a key

regulator of fundamental cellular processes including adhesion, migration, proliferation, and

survival.[3] Given its central role, aberrant FAK signaling is frequently implicated in the

progression of diseases like cancer, where it promotes tumor growth, angiogenesis, and

metastasis.[1][3]

Understanding the intricate network of protein-protein interactions (PPIs) involving FAK is

crucial for elucidating its biological functions and for developing targeted therapeutics.[1][4] Co-

immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate these

interactions within the cellular environment.[5][6] This method utilizes an antibody to specifically

isolate a target protein ("bait"), along with any stably interacting partners ("prey"), from a

complex cell lysate.[7][8] Subsequent analysis, typically by Western blotting or mass

spectrometry, can then identify the co-precipitated proteins.

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on utilizing Co-IP to explore the FAK interactome.

FAK Signaling and Key Interaction Partners
FAK's function is intricately linked to its ability to act as both a kinase and a scaffolding protein,

assembling multi-protein signaling complexes. The canonical activation of FAK begins with
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integrin clustering upon cell adhesion to the extracellular matrix (ECM). This triggers FAK

autophosphorylation at tyrosine 397 (Y397).[9] This phosphorylation event creates a high-

affinity binding site for the SH2 domain of Src family kinases.[4][9] The formation of the FAK-

Src complex leads to the full activation of FAK and the subsequent phosphorylation of

numerous downstream targets, initiating signaling cascades that modulate the actin

cytoskeleton and gene expression.[2][3]
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Caption: FAK-Src signaling pathway initiated by integrin engagement.
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Beyond Src, FAK interacts with a multitude of proteins through its distinct domains: the N-

terminal FERM domain, a central kinase domain, and a C-terminal Focal Adhesion Targeting

(FAT) domain.

FAK Interacting

Protein
Function / Role FAK Binding Domain References

Src Family Kinases

Kinase activation,

downstream

phosphorylation

SH2 domain binds

pY397
[4]

p130Cas
Adaptor protein in cell

migration signaling
C-Terminal [2]

Paxillin

Adaptor protein,

localizes FAK to focal

adhesions

FAT domain [10]

PI3K
Activates cell survival

pathways (PI3K/AKT)
Binds pY397 [4][11]

Grb7
Adaptor protein,

promotes cell motility
Binds pY397 [4]

p53

Tumor suppressor,

transcriptional

regulation

N-Terminal / Central [12]

p190RhoGEF

Regulates RhoA

activity and

cytoskeleton

FAT domain [13]

Zyxin

Cytoskeletal protein,

potential cancer

regulator

Unspecified [14]

Quantitative Data Analysis in FAK Co-IP Studies
While Co-IP is often used qualitatively, quantitative or semi-quantitative analysis is crucial for

comparing the strength of interactions under different conditions (e.g., in the presence of a
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drug).[15] This is often achieved by analyzing the band intensities on a Western blot via

densitometry or by using mass spectrometry to determine the relative abundance of co-

precipitated proteins through spectral counting.[16][17]

The table below illustrates how data could be presented to show the effect of a selective SRC

inhibitor, eCF506, on the FAK-Src interaction.[9]

Treatment

Condition
IP Target

Detected

Protein

Relative Band

Intensity

(Densitometry

Units)

Fold Change

vs. Control

Input N/A FAK 15000 1.0

Input N/A Src 12500 1.0

Vehicle Control Anti-FAK Src 9800 1.0

eCF506 (1 µM) Anti-FAK Src 2100 0.21

IgG Control IgG Src 150 N/A

Note: The data above are illustrative examples for presentation purposes.

Detailed Protocol: Co-immunoprecipitation of FAK
and Src
This protocol details the steps to co-immunoprecipitate endogenous FAK and detect the

associated Src protein by Western blotting.[9]
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Caption: General workflow for a Co-immunoprecipitation experiment.

A. Materials and Reagents
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA,

supplemented with protease and phosphatase inhibitor cocktails just before use.[18]
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Wash Buffer: Cell Lysis Buffer or a buffer with lower detergent concentration (e.g., 0.1% NP-

40).

Elution Buffer: 2X Laemmli sample buffer.[9]

Antibodies:

Anti-FAK antibody for immunoprecipitation (e.g., rabbit polyclonal).

Anti-Src antibody for Western blotting (e.g., mouse monoclonal).

Normal Rabbit IgG (for negative control).

HRP-conjugated secondary antibodies.

Beads: Protein A/G agarose or magnetic beads.[18]

General Reagents: PBS, SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking

buffer (e.g., 5% non-fat milk in TBST), chemiluminescent substrate.

B. Cell Lysate Preparation
Culture cells (e.g., HCT-116, Neuro-2a) to 80-90% confluency.[13][14]

If applicable, treat cells with inhibitors or stimuli for the desired time.

Wash cells twice with ice-cold PBS.[18]

Add 1 mL of ice-cold Cell Lysis Buffer per 1x10⁷ cells. Scrape the cells and transfer the

suspension to a microcentrifuge tube.[18]

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]

Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This is your protein

extract.

Determine the protein concentration using a standard assay (e.g., BCA).
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C. Pre-clearing the Lysate
This step reduces non-specific binding to the beads.[6]

Take 500 µg - 1 mg of total protein from your lysate.

Add 20 µL of Protein A/G bead slurry and incubate on a rotator for 1 hour at 4°C.[9]

Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.

Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate. Save a small

aliquot (20-40 µg) as your "Input" control.

D. Immunoprecipitation (IP)
To the pre-cleared lysate, add 2-5 µg of the anti-FAK antibody. For the negative control, add

the same amount of Normal Rabbit IgG to a separate, identical aliquot of lysate.

Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[9]

Add 30 µL of fresh Protein A/G bead slurry to each tube.

Incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.[9]

E. Washing
Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) or by using a magnetic rack.

[18]

Carefully discard the supernatant.

Add 1 mL of ice-cold Wash Buffer, gently resuspend the beads, and repeat the pelleting step.

Perform a total of 3-5 washes to effectively remove non-specifically bound proteins.[9]

F. Elution
After the final wash, carefully remove all supernatant from the beads.

Add 30-50 µL of 2X Laemmli sample buffer directly to the beads.
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Boil the samples for 5-10 minutes to dissociate the protein complexes from the beads and

denature the proteins.[9]

Centrifuge to pellet the beads and collect the supernatant, which contains the eluted

proteins.

G. Analysis by Western Blotting
Load the eluted samples from the anti-FAK IP, the IgG control IP, and the "Input" control onto

an SDS-PAGE gel.

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose

membrane.[9]

Block the membrane for 1 hour at room temperature.

Incubate the membrane with the primary anti-Src antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the protein bands using a chemiluminescent substrate.[9]

Verification: To confirm that FAK was successfully immunoprecipitated, the membrane can

be stripped and re-probed with an anti-FAK antibody.

Expected Result: A band corresponding to Src should be visible in the lane with the FAK

immunoprecipitate and the input lane, but should be absent or significantly weaker in the IgG

negative control lane. This indicates a specific interaction between FAK and Src.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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